N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide
Description
N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a thienopyrimidine-derived compound characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a dione moiety. The molecule features a benzyl group at the N-position and a 2-chloro-6-fluorobenzyl substituent at the 1-position of the pyrimidine ring.
Properties
IUPAC Name |
N-benzyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O3S/c25-18-8-4-9-19(26)17(18)15-29-20-11-13-33-22(20)23(31)28(24(29)32)12-5-10-21(30)27-14-16-6-2-1-3-7-16/h1-4,6-9,11,13H,5,10,12,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOJTWRWMLWWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 492.0 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown efficacy against various cancer cell lines. Studies have reported that certain triazole derivatives can inhibit the growth of colon carcinoma cells (IC50 values ranging from 6.2 μM to 43.4 μM) and breast cancer cells (IC50 values between 27.3 μM to 43.4 μM) . While specific data on this compound is limited, the structural similarities suggest potential anticancer activity.
Antimicrobial Activity
Compounds in the thieno[3,2-d]pyrimidine class have been studied for their antimicrobial properties. For example, related compounds have demonstrated activity against various pathogenic bacteria and fungi. In particular, derivatives have shown effectiveness against Pseudomonas aeruginosa and Candida albicans, suggesting that this compound may also possess similar antimicrobial effects .
The mechanism of action for compounds like this compound likely involves interaction with specific enzymes or receptors within the body. The thieno[3,2-d]pyrimidine moiety may facilitate binding to targets involved in cell proliferation and survival pathways. This can lead to the modulation of signaling cascades that are critical in cancer progression and microbial resistance.
Case Studies
While direct studies on this compound are scarce, related compounds provide insight into its potential applications:
-
Anticancer Efficacy : A study on similar thieno-pyrimidine derivatives showed significant tumor growth suppression in xenograft models .
Compound Cancer Type IC50 (μM) Triazole derivative Colon carcinoma 6.2 Triazole derivative Breast cancer 27.3 -
Antimicrobial Screening : Research on related compounds indicated strong activity against multiple bacterial strains at low concentrations .
Compound Type Bacteria Tested Effective Concentration (μg/mm²) Thieno derivative Pseudomonas aeruginosa 0.22 Thieno derivative Candida albicans 0.88
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key structural and functional similarities and differences:
Core Structure Comparison
Key Insights :
- The thienopyrimidine core in the target compound may enhance π-π stacking interactions compared to benzooxazine or saturated pyrimidinone cores.
- Sulfur in the thiophene ring (target) vs. oxygen in benzooxazine () could influence electronic properties and metabolic stability .
Substituent Analysis
Key Insights :
- The 2-chloro-6-fluorobenzyl group in the target compound likely confers higher electronegativity and steric hindrance compared to dimethylphenoxy groups in compounds .
- N-Benzyl substitution is common across all analogs, suggesting a role in modulating solubility or receptor interactions.
Research Findings and Hypothetical Pharmacological Profiles
Hypothetical Activity
- The thienopyrimidine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ATP-mimetic structure.
- Chloro-fluoro substitutions (target) may enhance blood-brain barrier penetration compared to non-halogenated analogs .
Limitations of Available Evidence
- No direct pharmacological or toxicity data exist for the target compound in the provided evidence.
- Comparisons are speculative, relying on structural analogs with divergent cores (e.g., benzooxazine in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
